molecular formula C11H16O2Si B13473570 Acetophenone, 2'-(trimethylsiloxy)- CAS No. 33342-85-7

Acetophenone, 2'-(trimethylsiloxy)-

Cat. No.: B13473570
CAS No.: 33342-85-7
M. Wt: 208.33 g/mol
InChI Key: DHCZGBSYSLOTMK-UHFFFAOYSA-N
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Description

1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring and an ethanone moiety. This compound is notable for its unique structural features, which include the trimethylsilyl group that imparts specific chemical properties, such as increased volatility and chemical inertness .

Preparation Methods

The synthesis of 1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one typically involves the reaction of 2-hydroxyacetophenone with trimethylsilyl chloride in the presence of a base, such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the desired product through the substitution of the hydroxyl group with a trimethylsilyl group .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{2-[(Trimethylsilyl)oxy]phenyl}ethan-1-one involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can stabilize reactive intermediates and facilitate specific chemical transformations. In biological systems, the compound may interact with enzymes that recognize silyl ethers, influencing their activity and function .

Properties

CAS No.

33342-85-7

Molecular Formula

C11H16O2Si

Molecular Weight

208.33 g/mol

IUPAC Name

1-(2-trimethylsilyloxyphenyl)ethanone

InChI

InChI=1S/C11H16O2Si/c1-9(12)10-7-5-6-8-11(10)13-14(2,3)4/h5-8H,1-4H3

InChI Key

DHCZGBSYSLOTMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1O[Si](C)(C)C

Origin of Product

United States

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